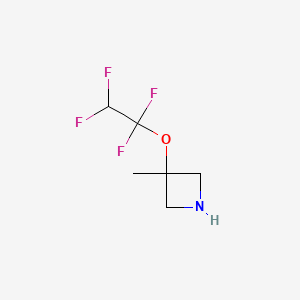
3-Methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine is a synthetic organic compound characterized by the presence of a four-membered azetidine ring substituted with a 3-methyl group and a 1,1,2,2-tetrafluoroethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine typically involves the reaction of azetidine derivatives with fluorinated ethoxy compounds under controlled conditions. One common method involves the nucleophilic substitution reaction where an azetidine derivative reacts with 1,1,2,2-tetrafluoroethanol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorinated ethoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in DMF.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The fluorinated ethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. Additionally, the azetidine ring structure may contribute to the compound’s stability and reactivity in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene: A compound with a similar fluorinated ethoxy group but different core structure.
1,1,2,2-Tetrafluoroethoxy derivatives: Compounds with the same fluorinated ethoxy group attached to different core structures.
Uniqueness
3-Methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and physical properties compared to other fluorinated ethoxy derivatives
Eigenschaften
Molekularformel |
C6H9F4NO |
|---|---|
Molekulargewicht |
187.14 g/mol |
IUPAC-Name |
3-methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine |
InChI |
InChI=1S/C6H9F4NO/c1-5(2-11-3-5)12-6(9,10)4(7)8/h4,11H,2-3H2,1H3 |
InChI-Schlüssel |
GSMOARROPNHFGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNC1)OC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


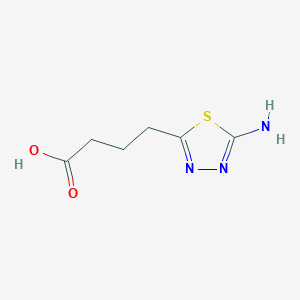
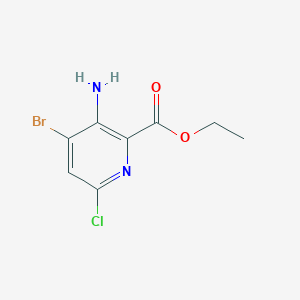
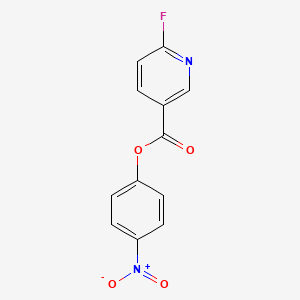

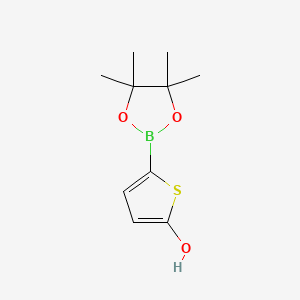
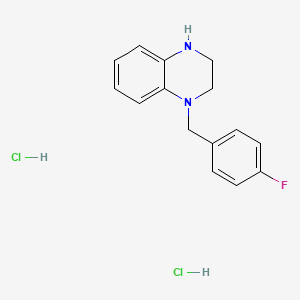
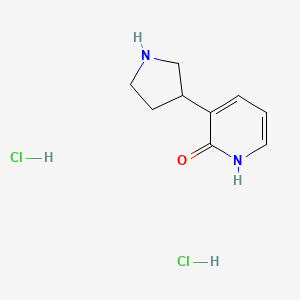
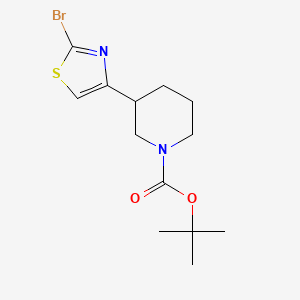
![tert-butylN-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate](/img/structure/B15314322.png)
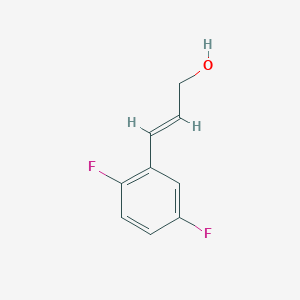
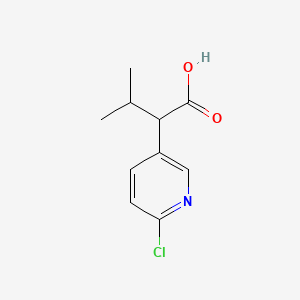
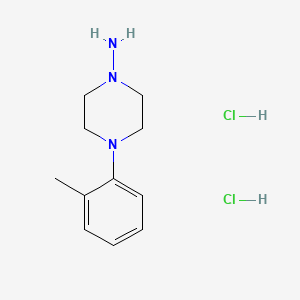

![3-(1h-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine](/img/structure/B15314342.png)
